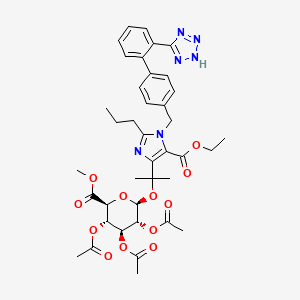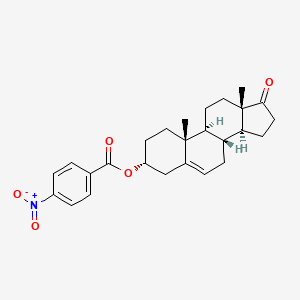
3alpha-(p-Nitrophenylcarbonyloxy)-androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroid derivative It is characterized by the presence of a nitrobenzoyl group attached to the androstane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group.
Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one.
Reduction: Formation of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and biochemical tools.
Mecanismo De Acción
The mechanism of action of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The androstane skeleton can also interact with steroid receptors, influencing various physiological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3alpha)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
(3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.
Uniqueness
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H31NO5 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1 |
Clave InChI |
JLLVOVYPSPTUCF-VZDBEYJMSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


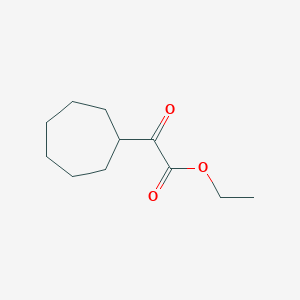
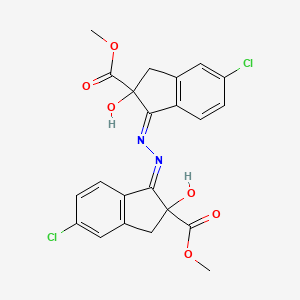
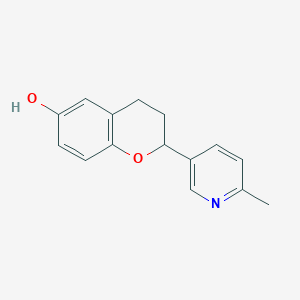

![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
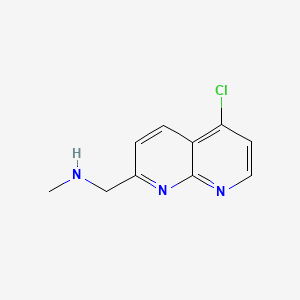

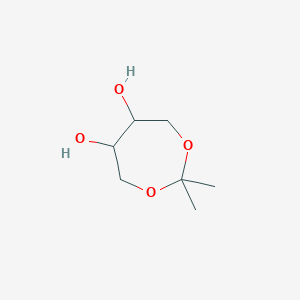
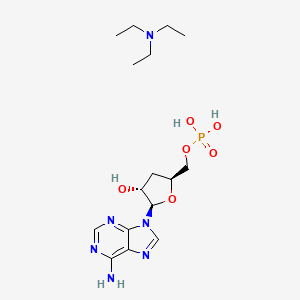
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
